methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate
Overview
Description
Methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Intermediate: The initial step involves the reaction of 3-chloro-4-methylaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide intermediate.
Acetylation: The benzenesulfonamide intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling Reaction: The acetylated intermediate is coupled with methyl 4-aminobenzoate under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and microbes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and derivatives in organic chemistry.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Pathway Modulation: By inhibiting key enzymes, the compound can disrupt metabolic pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate can be compared with other benzenesulfonamide derivatives:
Methyl 2-[[2-[N-(benzenesulfonyl)-3-methoxyanilino]acetyl]amino]benzoate: This compound has a methoxy group instead of a chloro group, which can affect its chemical reactivity and biological activity.
Benzenesulfonamide Derivatives: Other derivatives with different substituents on the aromatic ring can have varying degrees of enzyme inhibition and therapeutic potential.
Properties
IUPAC Name |
methyl 3-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-16-10-12-19(14-21(16)25)27(33(30,31)20-7-5-4-6-8-20)15-23(28)26-22-13-18(24(29)32-3)11-9-17(22)2/h4-14H,15H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGXOOPZFKCTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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